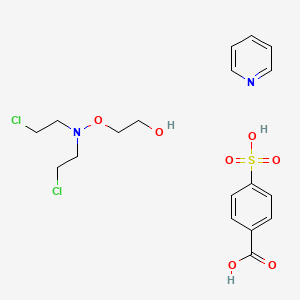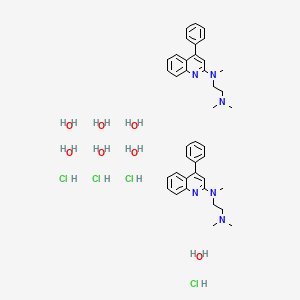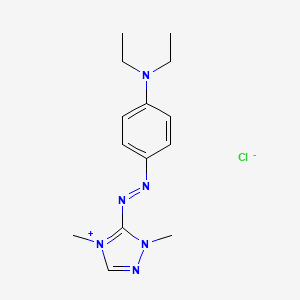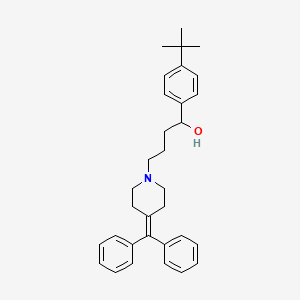
Wyq8H3Y2T5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol (Wyq8H3Y2T5) is a synthetic organic molecule with a complex structure It is characterized by the presence of a piperidine ring, a butanol chain, and a diphenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction.
Introduction of the Diphenylmethylene Group: This step involves a Friedel-Crafts alkylation reaction to attach the diphenylmethylene group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol chain can yield ketones, while substitution reactions can introduce halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol
- Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt
Uniqueness
What sets (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, butanol chain, and diphenylmethylene group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
93052-68-7 |
|---|---|
Fórmula molecular |
C32H39NO |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
4-(4-benzhydrylidenepiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C32H39NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,30,34H,10,15,20-24H2,1-3H3 |
Clave InChI |
LPDBSIRBODZKKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



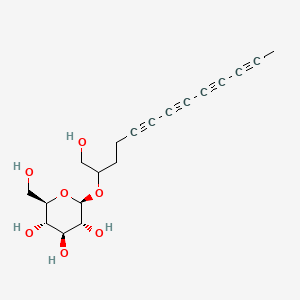

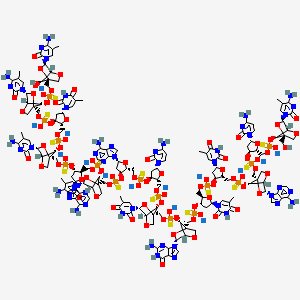
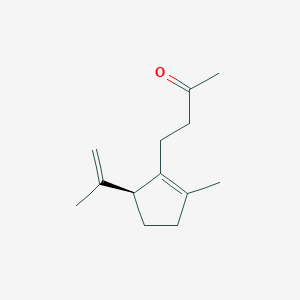


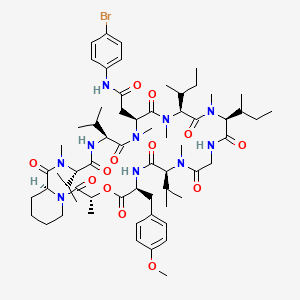
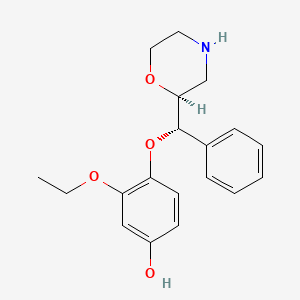
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

